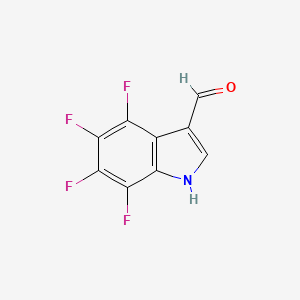

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde

描述

属性

IUPAC Name |

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGCCJJOMNIVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380229 | |

| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-38-6 | |

| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30683-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Details:

- Starting Material : 4,5,6,7-Tetrafluoroindole

- Reagents : DMF and POCl₃

- Conditions :

- Temperature: 0–5°C during reagent addition

- Reaction time: 2–4 hours at room temperature

- Workup :

- Quenching with ice-cold water

- Neutralization with sodium bicarbonate

- Extraction using dichloromethane (DCM)

- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient.

Analytical Data:

| Technique | Observation |

|---|---|

| ¹H NMR | Aldehyde proton appears as a singlet near δ 10.2 ppm. |

| IR Spectroscopy | Strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹. |

| Yield | Typically 70–85%. |

Direct Fluorination and Subsequent Formylation

An alternative method involves fluorination of an indole precursor followed by formylation. This approach uses selective fluorinating agents to introduce fluorine atoms before functionalizing the indole ring.

Step-by-Step Process:

-

- Starting Material : Indole

- Reagents : Sulfur tetrafluoride (SF₄) or Selectfluor®

- Conditions :

- Solvent: Anhydrous acetonitrile

- Temperature: −10°C to ambient

- Outcome : Formation of 4,5,6,7-tetrafluoroindole.

-

- Same procedure as Vilsmeier-Haack formylation described above.

Notes:

- Fluorination regioselectivity depends on reaction conditions and solvent polarity.

- Purification post-fluorination requires careful handling due to volatility.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for improving reaction efficiency and reducing time. This method accelerates both fluorination and formylation steps under controlled thermal conditions.

Reaction Details:

- Equipment : Microwave reactor

- Temperature : 80–100°C

- Time : ~30 minutes for each step

- Advantages :

- Higher yields (~90%)

- Reduced side reactions

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Advantages | Challenges |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 70–85 | ~4 hours | Simple setup; widely used | Moderate yield |

| Direct Fluorination + Formylation | ~75 | ~6 hours | Regioselective fluorination | Requires specialized reagents |

| Microwave-Assisted Synthesis | ~90 | ~1 hour | Fast; high yield | Requires microwave reactor |

化学反应分析

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学研究应用

Chemistry

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex fluorinated compounds and heterocycles. Its reactivity allows it to participate in various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to corresponding alcohols.

- Nucleophilic Substitution : The fluorine atoms can be substituted under appropriate conditions.

These reactions are essential for developing novel materials and compounds in organic synthesis.

Biology

In biological research, this compound is significant for developing fluorinated analogs of biologically active molecules. Its applications include:

- Studying Biological Activity : The impact of fluorination on pharmacokinetics and biological activity is explored using this compound.

- Anticancer Research : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Medicine

The compound is investigated for its potential role in drug discovery:

- Drug Development : It is used to design pharmaceuticals with improved efficacy and metabolic stability.

- Fluorinated Drug Candidates : The unique properties imparted by fluorination enhance the pharmacokinetic profiles of drug candidates derived from this indole derivative .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its high thermal stability and resistance to chemical degradation make it suitable for various applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Schiff Base Derivative A | Antimicrobial against Bacillus subtilis | |

| Schiff Base Derivative B | Anticancer activity in HCT116 cells |

These derivatives were characterized using spectroscopic methods (IR, NMR) demonstrating high stability under physiological conditions.

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity. Studies show significant inhibitory effects against bacterial and fungal pathogens such as Staphylococcus aureus and Candida albicans .

作用机制

The mechanism of action of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets and modulating its reactivity in biological systems .

相似化合物的比较

Table 1: Comparison of Key Parameters

| Compound Name | Substituents | CAS RN | Molecular Weight | Melting Point (°C) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 4,5,6,7-F; 3-CHO | 1350760-54-1 | 224.11 | Not reported | >95% | Pharmaceutical intermediates |

| Indole-3-carboxaldehyde | None (non-fluorinated) | 487-89-8 | 145.15 | 193–198 | >98.0% | Organic synthesis, dyes |

| 6,7-Difluoro-1H-indole-3-carbaldehyde | 6,7-F; 3-CHO | 467457-02-9 | 181.14 | Not reported | ≥95% | Drug discovery intermediates |

| 4,5-Difluoro-1H-indole-3-carbaldehyde | 4,5-F; 3-CHO | 260267-07-0 | 181.14 | Not reported | NLT 95% | Medicinal chemistry research |

Electronic and Reactivity Differences

- Electron-Withdrawing Effects: The tetrafluoro derivative exhibits stronger electron withdrawal compared to difluoro (e.g., 6,7-difluoro) or non-fluorinated analogues. This enhances the electrophilicity of the aldehyde group, making it more reactive in nucleophilic additions or condensations .

- In contrast, non-fluorinated indole-3-carbaldehyde allows easier modification at adjacent positions .

生物活性

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of four fluorine atoms significantly alters the electronic properties of the indole ring, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

- Enhanced Binding Affinity : The fluorine atoms increase the compound's binding affinity and selectivity towards enzymes and receptors.

- Influence on Metabolic Stability : The fluorination can enhance the metabolic stability of compounds derived from this indole derivative, making it a valuable candidate in drug development.

Anticancer Properties

Research indicates that this compound may serve as a precursor for synthesizing biologically active molecules with potential anticancer properties. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Studies show that derivatives of indole carbaldehydes exhibit significant inhibitory effects against a range of bacterial and fungal pathogens. For instance, Schiff base derivatives synthesized from indole carbaldehyde have demonstrated antimicrobial efficacy against species such as Staphylococcus aureus and Candida albicans .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives from indole carbaldehyde highlighted the biological activities associated with these compounds. For example:

| Compound | Activity | Reference |

|---|---|---|

| Schiff Base Derivative A | Antimicrobial against Bacillus subtilis | |

| Schiff Base Derivative B | Anticancer activity in HCT116 cells |

These derivatives were characterized using spectroscopic methods (IR, NMR) and were shown to possess high stability under physiological conditions.

Fluorinated Indole Derivatives in Drug Discovery

A review discussed the significance of fluorinated indoles in drug discovery. The unique properties conferred by fluorination can lead to improved pharmacokinetic profiles. Specifically, this compound was highlighted as a building block for synthesizing novel pharmaceuticals with enhanced efficacy and reduced side effects .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sequential fluorination and formylation of indole precursors. For example, fluorination using SF₄ or Selectfluor® under anhydrous conditions, followed by Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position. Yield optimization involves controlling reaction temperature (0–5°C during fluorination) and stoichiometric excess of fluorinating agents (1.2–1.5 equiv). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the aldehyde .

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated indole derivatives like this compound?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming fluorine substitution patterns (δ −110 to −160 ppm for aromatic fluorines). Coupling constants (³J₆,₇ ~12 Hz) help assign positions .

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.2 ppm. Aromatic protons (if present) show deshielding due to electron-withdrawing fluorines.

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the aldehyde group .

Q. What safety protocols are critical when handling tetrafluoro-indole derivatives in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃). Waste disposal must follow halogenated organic waste guidelines, as fluorinated compounds resist biodegradation. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselectivity during fluorination of indole precursors?

- Methodological Answer : Discrepancies may arise from competing electrophilic substitution pathways. Use computational methods (DFT) to model fluorine’s directing effects. Experimentally, employ isotopic labeling (e.g., ¹³C at the 2-position) or in-situ monitoring (Raman spectroscopy) to track intermediate formation. Cross-validate with X-ray crystallography to confirm regiochemistry .

Q. What strategies improve the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-deficient aromatic ring reduces catalytic efficiency. Mitigate this by:

- Ligand Design : Use electron-rich ligands (e.g., SPhos) to enhance oxidative addition.

- Microwave-Assisted Synthesis : Increase reaction rates under controlled thermal conditions (80–100°C, 150 W).

- Pre-activation : Convert the aldehyde to a Weinreb amide for improved stability during coupling .

Q. How do steric and electronic effects of tetrafluorination influence the compound’s applications in medicinal chemistry?

- Methodological Answer : Fluorination increases metabolic stability and membrane permeability but may reduce solubility. To balance:

- Solubility Enhancement : Introduce polar substituents (e.g., –OH, –NH₂) at non-fluorinated positions.

- Bioisosterism : Replace the aldehyde with a trifluoromethyl group to maintain electron-withdrawing effects while improving pharmacokinetics. Validate via in vitro assays (e.g., CYP450 inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental NMR coupling constants?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Use dynamic NMR (VT-NMR) to study conformational exchange. Compare DFT calculations (including solvent models like PCM) with experimental data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。